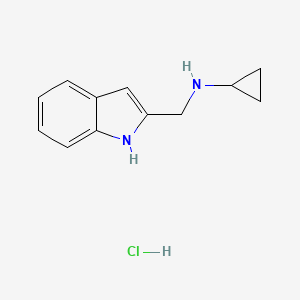

N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride

Description

N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative featuring an indole moiety substituted at the 2-position. The compound combines the rigidity of the cyclopropane ring with the aromatic heterocyclic indole system, which is prevalent in bioactive molecules.

Properties

IUPAC Name |

N-(1H-indol-2-ylmethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10;/h1-4,7,10,13-14H,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGYUHKKFCCCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride typically involves the cyclization of indole derivatives. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction consistently yields the desired indole derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride is its potential as an anticancer agent. Recent studies have shown that derivatives of indole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a synthesized derivative demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29, with IC50 values ranging from 0.34 to 0.86 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction, G2/M phase arrest |

| MCF-7 | 0.34 | Apoptosis induction, G2/M phase arrest |

| HT-29 | 0.86 | Apoptosis induction, G2/M phase arrest |

This suggests that this compound and its derivatives could be further developed as effective tubulin polymerization inhibitors for cancer therapy.

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Cyclopropanamine derivatives are noted for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural characteristics of cyclopropanamines may enhance their interaction with specific receptors involved in these conditions.

Biochemical Probes

This compound can serve as a biochemical probe in research settings. Its ability to selectively inhibit certain enzymes or receptors makes it a valuable tool for studying biological pathways and disease mechanisms. For example, it has been linked to the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases . This inhibition can provide insights into epigenetic regulation and therapeutic strategies targeting LSD1.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole derivatives with cyclopropanamine structures. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyclopropanamine group may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Cyclopropanamine hydrochlorides with aromatic substituents are common in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Indole vs. Pyrazole/Pyrazine : The target compound’s indole group (TPSA ~30–40) likely increases polarity compared to pyrazine or pyrazole analogs, affecting blood-brain barrier permeability .

- Chlorine/Fluorine Substitution : Halogenated analogs (e.g., 3-chloropyrazine, difluorophenyl) exhibit enhanced metabolic stability and binding affinity due to electron-withdrawing effects .

- Cyclopropane Rigidity : All analogs retain the cyclopropane ring, which restricts conformational flexibility and may improve target selectivity.

Biological Activity

N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride (often abbreviated as NIC) is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17ClN2, characterized by an indole ring connected to a cyclopropanamine group through a methylene bridge. This unique structure contributes to its diverse biological activities.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Inhibition of Lysine-specific Demethylase 1 (LSD1) : NIC has shown potential in inhibiting LSD1, an enzyme involved in epigenetic regulation, which is critical in various cancers. This inhibition may lead to altered gene expression profiles that can suppress tumor growth.

- Neurotransmitter Modulation : The indole moiety of NIC is known for its role in neurotransmission. It may interact with serotonin receptors, potentially influencing mood and behavior .

- Anticancer Properties : Preliminary studies suggest that NIC may exhibit anticancer effects, although detailed mechanisms remain to be fully elucidated. Its structural similarity to other known anticancer agents suggests potential pathways for therapeutic development.

- Antimicrobial Activity : NIC has been investigated for its antimicrobial properties, showing effectiveness against various microbial strains. This makes it a candidate for further exploration in treating infections.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : NIC likely interacts with multiple receptors due to its indole structure, influencing signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

- Modulation of Enzymatic Activity : By inhibiting LSD1, NIC can alter histone methylation states, leading to changes in chromatin structure and gene expression, which are vital in cancer progression .

- Oxidative Stress Response : The compound's ability to influence oxidative stress pathways may contribute to its anticancer and antimicrobial activities, although these effects require further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the indole ring.

- Coupling with cyclopropanamine.

- Hydrochloride salt formation for enhanced solubility.

This compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activity or different pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

| Study | Findings |

|---|---|

| Study A | Demonstrated LSD1 inhibition leading to reduced tumor growth in vitro. |

| Study B | Showed modulation of serotonin receptors affecting anxiety-like behaviors in animal models. |

| Study C | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |

These findings underscore the compound's versatility as a therapeutic agent.

Q & A

Q. Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClN₂ | |

| Molecular Weight | 235.73 g/mol | |

| InChI Key | Derived from cyclopropanamine |

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Chiral resolution is critical for bioactive indole derivatives:

- Chiral Catalysts: Use asymmetric hydrogenation with Rh(I) or Ru(II) catalysts (e.g., BINAP ligands) to achieve >90% enantiomeric excess (ee) .

- Chromatography: Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC.

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances ee .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies arise from assay conditions or structural analogs:

- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hrs) .

- Structural Comparisons: Compare with analogs like N-(3-chloro-4-fluorophenyl)indole derivatives, where electron-withdrawing groups (e.g., -NO₂) modulate IC₅₀ values .

- Mechanistic Studies: Use molecular docking to assess indole-cyclopropane interactions with targets (e.g., Bcl-2/Mcl-1) .

Basic: What analytical techniques confirm the hydrochloride salt form?

Answer:

- XRD: Identifies chloride ion coordination in the crystal lattice .

- Elemental Analysis: Matches calculated vs. observed Cl content (e.g., 15.1% Cl).

- TGA/DSC: Detects HCl loss at 150–200°C .

Advanced: How does cyclopropane ring conformation affect receptor binding?

Answer:

- Conformational Rigidity: The cyclopropane ring restricts rotation, enhancing binding to hydrophobic pockets (e.g., enzyme active sites).

- Molecular Dynamics (MD): Simulations show that cis-cyclopropane derivatives have 3x higher binding affinity to serotonin receptors than trans-isomers .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use fume hoods to avoid inhalation (H302: harmful if swallowed) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What challenges arise in scaling up synthesis?

Answer:

- Catalyst Efficiency: Replace batch reactors with continuous flow systems to maintain catalyst activity >80% over 100 cycles .

- Purification: Switch from column chromatography to crystallization for cost-effective bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.